molecular formula C17H21N5O5S2 B3009940 N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-1-(methylsulfonyl)azetidine-3-carboxamide CAS No. 1448045-92-8

N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-1-(methylsulfonyl)azetidine-3-carboxamide

Cat. No.: B3009940
CAS No.: 1448045-92-8
M. Wt: 439.51
InChI Key: WAUIXPZTIUVBPI-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a 2,6-dimethylpyrimidin-4-yl group, a phenyl sulfamoyl moiety, and a 1-(methylsulfonyl)azetidine-3-carboxamide scaffold. The azetidine ring introduces conformational rigidity, which may enhance target binding specificity compared to flexible analogs.

Properties

IUPAC Name

N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-1-methylsulfonylazetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O5S2/c1-11-8-16(19-12(2)18-11)21-29(26,27)15-6-4-14(5-7-15)20-17(23)13-9-22(10-13)28(3,24)25/h4-8,13H,9-10H2,1-3H3,(H,20,23)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAUIXPZTIUVBPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CN(C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-1-(methylsulfonyl)azetidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique molecular structure, which includes a pyrimidine ring, a sulfonamide group, and an azetidine moiety.

Chemical Structure and Properties

The molecular formula of the compound is C16H18N4O4SC_{16}H_{18}N_{4}O_{4}S, with a molecular weight of 362.40 g/mol. The structure can be represented as follows:

SMILES CC O Nc1ccc cc1 S O O N C O C c2nc C cc C n2\text{SMILES CC O Nc1ccc cc1 S O O N C O C c2nc C cc C n2}

Anticancer Activity

Recent studies have evaluated the anticancer properties of compounds similar to this compound. For instance, derivatives have shown significant antiproliferative effects against various cancer cell lines including breast (MDA-MB-231), cervical (HeLa), and ovarian (A2780) cancer cells. The IC50 values for these compounds ranged from 0.33 to 7.10 μM, indicating potent activity against cancer cells .

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways crucial for cancer cell survival and proliferation. For example, phosphodiesterase inhibitors have been linked to enhanced cAMP signaling, which can lead to increased apoptosis in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, compounds with similar structures have demonstrated antimicrobial activity against various bacterial strains including Escherichia coli and Bacillus subtilis. The effectiveness of these compounds suggests potential applications in treating bacterial infections .

Case Studies

  • Anticancer Study : A study involving a series of pyrimidine-based compounds revealed that certain derivatives exhibited strong cytotoxic effects on MDA-MB-231 cells with IC50 values as low as 0.50 μM. This highlights the potential for developing new anticancer agents based on this structural framework .
  • Antimicrobial Efficacy : Research conducted on the antimicrobial properties of related compounds showed promising results against gram-positive and gram-negative bacteria, suggesting that modifications to the sulfamoyl group can enhance activity against resistant strains .

Data Tables

Activity Cell Line/Organism IC50 Value (μM) Reference
AntiproliferativeMDA-MB-2310.50
AntiproliferativeHeLa3.58
AntimicrobialE. coliEffective
AntimicrobialB. subtilisEffective

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
The compound has shown promise in antimicrobial applications due to its sulfamoyl group, which is a common feature in sulfonamide antibiotics. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folate synthesis. The incorporation of the 2,6-dimethylpyrimidine moiety enhances the compound's bioactivity against certain bacterial strains, making it a candidate for further development as an antibacterial agent.

Anticancer Properties
Research indicates that compounds with similar structural motifs can exhibit anticancer properties. The azetidine ring structure may contribute to the modulation of cellular pathways involved in cancer proliferation. Preliminary studies suggest that derivatives of this compound could be evaluated in vitro for their efficacy against various cancer cell lines.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-1-(methylsulfonyl)azetidine-3-carboxamide and its biological activity is crucial for optimizing its therapeutic potential. SAR studies can help identify which modifications to the compound enhance its efficacy and reduce toxicity.

Structural Feature Potential Impact on Activity
Sulfamoyl GroupEnhances antibacterial properties
Azetidine RingMay improve metabolic stability
DimethylpyrimidineIncreases selectivity for target enzymes

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

  • A study published in the Journal of Medicinal Chemistry highlighted the antibacterial efficacy of pyrimidine-based sulfonamides against resistant strains of Staphylococcus aureus .
  • Another research article explored the anticancer effects of azetidine derivatives, suggesting that modifications at the nitrogen and sulfur positions could enhance cytotoxicity against breast cancer cells .

Potential Future Applications

Drug Development
Given its promising biological activities, this compound could lead to the development of new antibiotics or anticancer agents. Ongoing research into its pharmacokinetic properties will be essential for advancing it through preclinical and clinical trials.

Combination Therapies
The compound may also be explored as part of combination therapies with existing antibiotics or chemotherapeutics to enhance efficacy and overcome resistance mechanisms observed in various pathogens and cancer types.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Anticancer Activity

highlights N-[(4-chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide (Compound 21) , a pyridine-sulfonamide derivative. Key comparisons:

  • Core Structure : Compound 21 uses a pyridine-sulfonamide scaffold, whereas the target compound employs a phenyl-sulfamoyl group linked to an azetidine-carboxamide. The azetidine’s rigid three-dimensional structure may improve pharmacokinetic properties (e.g., metabolic stability) over pyridine-based analogs .
  • Biological Activity: Compound 21 exhibits broad anticancer activity (leukemia, colon cancer, melanoma) with average GI₅₀ values of 13.6–14.9 µM.

Patent-Based Sodium Channel Blockers

lists sodium channel blockers such as N-(3-chloro-2-methylphenyl)-2-[(4-chlorophenyl)[4-[methyl(methylsulfonyl)amino]phenyl]methylene]-hydrazinecarboxamide. Comparisons include:

  • Functional Groups: Both compounds share sulfonamide and aryl groups.
  • Therapeutic Target : While the patent compound targets voltage-gated sodium channels (VGSCs), the biological target of the queried compound remains unconfirmed. Structural similarities suggest kinase or protease inhibition as plausible mechanisms.

PI3K/mTOR Inhibitors

references clinical-stage inhibitors like PKI-587 (a dual PI3K/mTOR inhibitor) and GSK-2126458 . Key distinctions:

  • Heterocyclic Systems: PKI-587 uses a morpholino-triazine core, whereas the target compound’s pyrimidine and azetidine groups may favor different binding pockets.
  • Solubility and Permeability : The methylsulfonyl group in the target compound could enhance solubility compared to PKI-587’s urea linkage, though this requires experimental validation .

Computational Insights

AutoDock Vina () has been widely used to predict binding affinities of sulfonamide derivatives. For example, Compound 21’s pyridine-sulfonamide scaffold showed high docking scores against kinase targets like BRAF and EGFR . The target compound’s azetidine ring may improve binding entropy by restricting conformational flexibility, but molecular dynamics simulations would be required to confirm this hypothesis .

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